4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group at the 4’ position, a fluorine atom at the 3’ position, and a 2,4-dimethylphenyl group attached to the propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with 4-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoroacetophenone: Similar structure but with an acetophenone backbone.
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluorobenzophenone: Contains a benzophenone backbone.
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluorobutyrophenone: Features a butyrophenone backbone.
Uniqueness
4’-Chloro-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQEPSTYJDQBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644691 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-22-4 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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